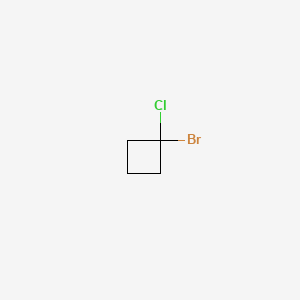
1-Bromo-1-chlorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-chlorocyclobutane is an organic compound belonging to the class of halogenated cycloalkanes It features a four-membered cyclobutane ring with a bromine and a chlorine atom attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-chlorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, the reaction of cyclobutanecarboxylic acid with bromine and chlorine in the presence of a catalyst can yield this compound . Another method involves the Hunsdiecker reaction, where 3-chlorocyclobutanecarboxylic acid is treated with bromine in the presence of mercury(II) oxide and carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-chlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclobutane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Products include cyclobutane derivatives with different substituents.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Scientific Research Applications
1-Bromo-1-chlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-chlorocyclobutane involves its reactivity towards nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
- 1-Bromo-2-chlorocyclobutane
- 1,2-Dibromocyclobutane
- 1,2-Dichlorocyclobutane
Comparison: 1-Bromo-1-chlorocyclobutane is unique due to the presence of both bromine and chlorine on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. In contrast, compounds like 1-Bromo-2-chlorocyclobutane have halogens on different carbon atoms, leading to different stereochemistry and reactivity patterns .
Properties
CAS No. |
31038-07-0 |
|---|---|
Molecular Formula |
C4H6BrCl |
Molecular Weight |
169.45 g/mol |
IUPAC Name |
1-bromo-1-chlorocyclobutane |
InChI |
InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2 |
InChI Key |
XSCXKWZUJRRLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















